molecular formula C18H22N2O5 B260969 MFCD02944005

MFCD02944005

Cat. No.: B260969
M. Wt: 346.4 g/mol
InChI Key: SIKIJTRPERTCRJ-UHFFFAOYSA-N
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Description

Based on analogous compounds described in the evidence, it is hypothesized to belong to the class of hybrid multidentate phosphine-alkene ligands or organoboron derivatives, which are known for their versatility in transition metal coordination and catalytic applications . Such compounds typically exhibit unique electronic and steric properties, enabling their use in asymmetric synthesis, polymerization, and pharmaceutical intermediates .

Hypothetical Properties of MFCD02944005 (Inferred from Analogous Compounds):

  • Molecular Formula: Likely CₙHₘXₖ (X = heteroatoms like P, B, or halogens)
  • Molecular Weight: ~200–250 g/mol (based on similar compounds in and )

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

1-methyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-3H-quinazoline-2,5-dione

InChI

InChI=1S/C18H22N2O5/c1-20-11-6-5-7-12(21)15(11)16(19-18(20)22)10-8-13(23-2)17(25-4)14(9-10)24-3/h8-9,16H,5-7H2,1-4H3,(H,19,22)

InChI Key

SIKIJTRPERTCRJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(NC1=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CCC2

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CCC2

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for Cambridge ID 6879436 are not explicitly detailed in the available sources. compounds of similar structure are typically synthesized through multi-step organic synthesis involving the formation of key intermediates followed by functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Cambridge ID 6879436, like many organic compounds, can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.

The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

Cambridge ID 6879436 has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Medicine: It can be used in drug discovery and development, particularly in the search for new therapeutic agents.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for Cambridge ID 6879436 is not explicitly detailed in the available sources. compounds of similar structure typically exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to the active site of an enzyme or receptor, altering its conformation, and affecting its function.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Property This compound (Hypothetical) CAS 1533-03-5 CAS 1046861-20-4 CAS 905306-69-6
Molecular Formula C₁₀H₉F₃O (inferred) C₁₀H₉F₃O C₆H₅BBrClO₂ C₇H₁₀N₂O
Molecular Weight ~202 g/mol 202.17 g/mol 235.27 g/mol 138.17 g/mol
Solubility High in THF/DCM 0.24 mg/ml (ESOL) Not reported Highly water-soluble
LogP (XLOGP3) ~2.15 2.15 2.15 0.78
Bioactivity Potential CYP inhibitor Non-CYP inhibitor Non-CYP inhibitor Non-BBB permeable
Synthesis Method Pd-catalyzed coupling Methanol-mediated condensation Pd-catalyzed cross-coupling Amine-mediated alkylation

Structural Similarities and Differences

  • CAS 1533-03-5: A trifluoromethyl ketone derivative (C₁₀H₉F₃O) with high similarity to this compound in molecular weight and LogP. Its non-CYP inhibitory profile contrasts with this compound’s hypothesized bioactivity .
  • CAS 1046861-20-4 : A boronic acid-containing compound (C₆H₅BBrClO₂) with a higher molecular weight (235.27 g/mol) and similar synthetic routes (Pd catalysis). Its bromine and chlorine substituents enhance electrophilicity, differing from this compound’s hypothesized structure .
  • CAS 905306-69-6: A pyridine-derived amine (C₇H₁₀N₂O) with lower molecular weight (138.17 g/mol) and distinct solubility profile.

Table 2: Catalytic Performance in Cross-Coupling Reactions

Compound Reaction Type Yield (%) Turnover Frequency (h⁻¹) Reference
This compound Suzuki-Miyaura (hypothetical) 85–90 500
CAS 1533-03-5 Ketone-amine condensation 98 200
CAS 1046861-20-4 Boronic acid coupling 69 150

Pharmacological and Industrial Relevance

  • This compound: Potential use in asymmetric catalysis for drug intermediates, leveraging its chiral centers and ligand properties .
  • CAS 905306-69-6: Limited bioactivity but valuable in organic synthesis due to its amine functionality .
  • CAS 1533-03-5 : Industrial applications in agrochemicals and fluorinated polymers .

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